molecular formula C11H13BrO2 B2396544 Methyl 3-(3-bromo-4-methylphenyl)propanoate CAS No. 1261558-85-3

Methyl 3-(3-bromo-4-methylphenyl)propanoate

Cat. No.: B2396544
CAS No.: 1261558-85-3
M. Wt: 257.127
InChI Key: DBPJQDSUONIRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-bromo-4-methylphenyl)propanoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of propanoic acid, where the hydrogen atom at the third position of the propanoic acid chain is replaced by a 3-bromo-4-methylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(3-bromo-4-methylphenyl)propanoate can be synthesized through the esterification of 3-(3-bromo-4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromo-4-methylphenyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group in the 4-methylphenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral medium.

Major Products Formed:

    Substitution: 3-(4-methylphenyl)propanoic acid derivatives.

    Reduction: 3-(3-bromo-4-methylphenyl)propanol.

    Oxidation: 3-(3-bromo-4-carboxyphenyl)propanoic acid.

Scientific Research Applications

Methyl 3-(3-bromo-4-methylphenyl)propanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromo-4-methylphenyl)propanoate involves its interaction with specific molecular targets, depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 3-(2-bromophenyl)propanoate
  • Methyl 3-(3-chloro-4-methylphenyl)propanoate

Comparison: Methyl 3-(3-bromo-4-methylphenyl)propanoate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to methyl 3-(4-bromophenyl)propanoate, the position of the bromine atom in this compound can lead to different steric and electronic effects, affecting its chemical behavior.

Properties

IUPAC Name

methyl 3-(3-bromo-4-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8-3-4-9(7-10(8)12)5-6-11(13)14-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPJQDSUONIRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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